molecular formula C14H11FO4 B6402300 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261944-43-7

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6402300
CAS RN: 1261944-43-7
M. Wt: 262.23 g/mol
InChI Key: OVSHIVHVEJCFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid (FMHBA) is a small organic molecule with a wide range of applications in the scientific and medical fields. This molecule has been studied extensively for its ability to act as a substrate for enzymes, its ability to act as a ligand for proteins, and its potential for use in medical imaging and drug delivery.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in enzyme-linked immunosorbent assays (ELISAs) to detect and quantify proteins and other molecules. It has also been used in fluorescence-based assays to study the binding of proteins to small molecules. 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% has also been used to study the structure and function of proteins, as well as to study the structure of DNA. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been used in medical imaging, drug delivery, and other biomedical applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not fully understood at this time. However, it is believed that 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% may interact with enzymes, leading to the activation or inhibition of enzymatic activity. It is also believed that 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% may act as a ligand for proteins, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% are not fully understood at this time. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to bind to proteins and other molecules, leading to changes in protein conformation and activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its high purity (95%) and its low cost. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of using 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medical imaging and drug delivery. Additionally, further research is needed to explore the potential of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% as a substrate for enzymes and as a ligand for proteins. Additionally, further research is needed to explore the potential of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% as a therapeutic agent and to develop new methods for its synthesis.

Synthesis Methods

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95%. This method involves the reaction of 4-bromo-2-fluoro-3-methoxyphenol and 4-hydroxybenzoic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction is another method for the synthesis of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95%. This method involves the reaction of 4-bromo-2-fluoro-3-methoxyphenol and 4-hydroxybenzoic acid with an amine in the presence of a palladium catalyst. The Stille coupling reaction is a third method for the synthesis of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95%. This method involves the reaction of 4-bromo-2-fluoro-3-methoxyphenol and 4-hydroxybenzoic acid with a stannane in the presence of a palladium catalyst.

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-12-4-2-3-10(13(12)15)9-6-5-8(14(17)18)7-11(9)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHIVHVEJCFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690070
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-43-7
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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